Enhanced Lipophilicity (XLogP3) vs. Mono-Bromo Analog
The target compound exhibits a computed XLogP3 of 3.3 [1], representing a 0.7 log unit increase in lipophilicity compared to its mono-bromo analog 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (XLogP3 2.6) [2]. This enhanced lipophilicity, contributed by the additional 3-chloro substituent, is predicted to improve passive membrane permeability and may alter tissue distribution profiles in biological systems.
| Evidence Dimension | Predicted partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (computed by XLogP3 algorithm) |
| Comparator Or Baseline | 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid: XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = +0.7 (26.9% increase relative to comparator) |
| Conditions | Computed values from PubChem and Kuujia databases; no experimental logP data available |
Why This Matters
A 0.7 log unit increase in XLogP3 can translate to measurably different membrane permeability and pharmacokinetic behavior, making this compound a strategically distinct choice for medicinal chemistry programs where target engagement depends on lipophilicity-driven partitioning.
- [1] Kuujia. Cas no 1963633-66-0 (3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid). XLogP3: 3.3. View Source
- [2] PubChem. 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. PubChem CID 22309107. XLogP3: 2.6. View Source
